N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral indane derivative with a propargylamine substituent. The compound is structurally characterized by a bicyclic indenyl core and a terminal alkyne group. It has been extensively studied for its role as a monoamine oxidase (MAO) inhibitor, particularly MAO-B, with applications in neurodegenerative disorders such as Parkinson’s disease . Spectroscopic analyses, including FTIR, FT-Raman, and UV-Visible studies, have elucidated its electronic properties, such as a HOMO-LUMO gap of ~4.5 eV and a first-order hyperpolarizability of 2.85 × 10⁻³⁰ esu, indicating moderate nonlinear optical activity . Quantum chemical calculations using density functional theory (DFT) and ab initio methods confirm its stability and reactivity patterns .
Properties
IUPAC Name |
N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;/h1,3-6,12-13H,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROCRRNUGWYRHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing a range of biological processes.
Mode of Action
It has been observed that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction.
Biochemical Pathways
The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer. This process leads to the formation of corresponding formamides in good yields under mild conditions.
Biological Activity
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS RN: 1875-50-9) is a compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N- HCl |
| Molecular Weight | 207.7 g/mol |
| CAS Number | 1875-50-9 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific kinases involved in cellular signaling pathways, which are crucial for cancer progression and inflammation.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, potentially making them candidates for antibiotic development.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several related compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| N-(prop-2-yn-1-yl)-2,3-dihydro... | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
This data indicates that while the compound shows some antimicrobial properties, it is less potent than established antibiotics like ciprofloxacin and isoniazid .
Anti-cancer Potential
Research involving various indene derivatives has highlighted their role in inhibiting cancer cell proliferation. In vitro studies demonstrated that compounds similar to N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amines can inhibit the growth of human tumor cell lines such as HeLa and HCT116:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 5.0 |
| HCT116 | 4.5 |
These findings suggest that the compound could be explored further for its anti-cancer properties .
Case Studies
While specific case studies directly involving N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amines are scarce, related compounds have been documented in literature showcasing their potential in treating various diseases:
- Case Study on Inhibition of VEGFR : A derivative exhibited significant inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), with an IC₅₀ value of 1.46 µM, indicating potential applications in cancer therapy .
- Bacterial Resistance Studies : Investigations into the resistance patterns of bacteria against new antimicrobial agents have included derivatives similar to this compound, highlighting their relevance in addressing antibiotic resistance .
Scientific Research Applications
Enzyme Inhibition Studies
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride has been studied for its potential as an enzyme inhibitor. A notable study demonstrated its activity against acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. The compound showed promising inhibitory effects, suggesting it could be developed into a therapeutic agent for neurodegenerative disorders .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. A study focused on the synthesis of related indene derivatives revealed their potential to inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival. These findings suggest that this compound may serve as a scaffold for developing new anticancer drugs .
Proteomics Research
This compound has been utilized in proteomics research as a biochemical probe. Its ability to selectively bind to certain proteins allows researchers to investigate protein interactions and functions within cellular contexts. For instance, studies have employed it to explore the dynamics of protein modifications and their implications in various biological processes .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These computational analyses provide insights into the molecular interactions at play and help guide further experimental validation .
Case Study 1: Alzheimer's Disease Research
A study published in Computational Biology and Chemistry highlighted the synthesis and characterization of similar compounds with AChE inhibitory activity. The results indicated that modifications to the indene structure could enhance enzyme binding, providing a pathway for developing more effective Alzheimer's treatments .
Case Study 2: Anticancer Compounds
Research published in European Journal of Medicinal Chemistry discussed the synthesis of indene derivatives and their evaluation against multiple cancer cell lines. The study found that specific structural modifications led to increased cytotoxicity, emphasizing the importance of chemical diversity in drug development .
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride
- Molecular Formula : C₁₃H₂₀ClN
- Key Differences : Replaces the propargyl group with a 2-methylpropan-2-amine moiety.
- However, the absence of the propargyl group eliminates MAO-B inhibitory activity .
N,N-Bis(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Hydrochloride
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
- Molecular Formula : C₁₃H₂₀ClN
- Key Differences : Ethyl groups at the 5- and 6-positions of the indenyl ring.
- Properties : Enhanced steric bulk reduces metabolic degradation but may compromise receptor binding affinity. Synthesized via Friedel-Crafts acylation with 49% overall yield .
Enantiomeric and Stereochemical Variants
(R)- and (S)-2,3-Dihydro-1H-inden-1-amine Hydrochloride
(S)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (RSGL)
- Key Differences : Retains the propargyl group but lacks the hydrochloride salt.
- Properties : Demonstrated irreversible MAO-B inhibition (IC₅₀ = 1.2 nM) in Parkinson’s disease models. Fluorometric assays confirm its stability in plasma .
Functionalized Analogues with Aromatic Substituents
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine Hydrochloride
- Molecular Formula : C₁₇H₁₉ClN
- Key Differences : Incorporates a 4-methylbenzyl group.
- Priced at $266/g .
2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine Hydrochloride
- Molecular Formula: C₁₇H₁₉ClNO
- Key Differences : Methoxybenzyl substituent at position 2.
- Properties : Synthesized in 19% yield via a 5-step route. NMR data (¹H: δ 7.25–6.80 ppm) confirm regioselective substitution .
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can regioselectivity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Friedel-Crafts alkylation, amine protection/deprotection, and propargylation. For example, similar indenamine derivatives are synthesized in 5-step sequences with yields ranging from 14% to 23% . Regioselectivity in Friedel-Crafts reactions can be enhanced using acetyl chloride as both reagent and solvent, avoiding halogenated solvents and improving efficiency . Characterization often involves RP-HPLC (retention time ~4.7 min) and NMR to confirm structural integrity .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) and computational methods (DFT) be integrated to analyze the compound’s electronic and structural properties?
- Methodological Answer : Vibrational frequencies and molecular orbitals of the compound can be studied using FTIR and DFT calculations at the B3LYP/6-311++G(d,p) level. These methods provide insights into bond interactions, hyperpolarizability, and HOMO-LUMO gaps, which are critical for understanding reactivity and stability . NMR data (e.g., H and C) are essential for confirming stereochemistry and proton environments .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s enantiomers (e.g., (1R)-isomer) act as irreversible monoamine oxidase inhibitors, making them candidates for neurodegenerative disease research, such as Parkinson’s therapy. Pharmacokinetic studies often employ LC-fluorimetric detection for quantification in biological matrices like rat plasma .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields and optimize reaction conditions?
- Methodological Answer : Discrepancies in yields (e.g., 14% vs. 23% for similar derivatives ) may arise from variations in protecting groups, purification methods, or catalytic systems. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, solvent polarity). For example, hydrogenation steps in indenamine synthesis benefit from Pd/C catalysts under controlled H pressure .
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking and molecular dynamics simulations can predict binding affinities to targets like monoamine oxidase. Topological analysis (AIM, NCI) and electrostatic potential maps derived from DFT calculations reveal non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) critical for ligand-receptor binding .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate chiral integrity?
- Methodological Answer : Chiral resolution via preparative HPLC with amylose-based columns or chiral derivatization agents (e.g., Mosher’s acid) ensures enantiopurity. Polarimetry and circular dichroism (CD) spectroscopy validate optical activity, while X-ray crystallography (using SHELX software ) confirms absolute configuration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported pharmacological activities of structural analogs?
- Methodological Answer : Variations in bioactivity (e.g., MAO inhibition vs. receptor antagonism) may arise from substituent positioning (e.g., halogen vs. alkyl groups) or stereochemistry. Comparative SAR studies using analogs like (S)-5-chloro- or (R)-5-fluoro-indenamines can isolate critical pharmacophores. Dose-response assays and kinetic binding studies (e.g., SPR) clarify mechanistic differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
